4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol
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Overview
Description
4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol is a chemical compound known for its unique structure and properties It is a derivative of benzofuran and phenol, characterized by the presence of a methyl group and a prop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol typically involves the methylation of isoeugenol. The process begins by adding isoeugenol to a potassium hydroxide solution, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the type of substitution, but typically involve acids or bases as catalysts.
Major Products
The major products formed from these reactions include various substituted benzofurans, phenols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol involves its interaction with various molecular targets and pathways. It is known to inhibit the activation of nuclear factor kappa B (NF-κB) and the expression of cyclooxygenase-2 (COX-2) genes, which are involved in inflammatory responses . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Isoeugenol methyl ether
- Dehydrodiisoeugenol
- Methyl isoeugenol
Uniqueness
Compared to similar compounds, 4-(3-Methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol stands out due to its unique combination of a benzofuran and phenol structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSAHXNLJFDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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